apidaecin

Antibacterial Minimum Inhibitory Concentration Gram-negative

Apidaecin uniquely inhibits bacterial translation termination by trapping release factors on the ribosome—distinct from oncocin-class tunnel blockers. This non-lytic PrAMP delivers stereospecific Gram-negative activity (MIC 8 µM against E. coli ATCC 25922), with 3- to 8-fold superior potency over pyrrhocoricin and drosocin. Its well-characterized scaffold supports rational medicinal chemistry for next-generation antibiotics. Ideal as a positive control in Enterobacteriaceae screening, a tool for ribosomal termination studies, and a lead compound for anti-resistance drug development. Low eukaryotic toxicity confirmed.

Molecular Formula C9H12O2
Molecular Weight 0
CAS No. 123997-21-7
Cat. No. B1169063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameapidaecin
CAS123997-21-7
Synonymsapidaecin
Molecular FormulaC9H12O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apidaecin (CAS 123997-21-7): Proline-Rich Antimicrobial Peptide Procurement and Differentiation Guide


Apidaecin is an 18-amino acid, proline-rich antimicrobial peptide (PrAMP) originally isolated from the honeybee (Apis mellifera) [1]. It belongs to the largest known group of proline-rich AMPs and exhibits potent, stereospecific activity against a range of Gram-negative bacteria, including key Enterobacteriaceae species such as Escherichia coli and Klebsiella pneumoniae [1][2]. Unlike many conventional membrane-lytic peptides, apidaecin operates via a non-poreforming, intracellular mechanism, inhibiting bacterial protein synthesis by targeting the ribosome and trapping release factors during translation termination [1][2][3]. This unique mode of action, coupled with its low toxicity toward eukaryotic cells, positions apidaecin and its optimized analogs as promising candidates for combating multidrug-resistant infections [1].

Beyond the Apidaecin Label: Critical Reasons Generic Proline-Rich Peptide Interchange is Not Advised


Interchanging apidaecin with other proline-rich antimicrobial peptides (PrAMPs), such as drosocin, pyrrhocoricin, or oncocin, is scientifically inadvisable due to critical differences in their primary antibacterial targets, resulting spectrum of activity, and pharmacokinetic profiles [1]. While these peptides share a general class, they diverge significantly in their specific mechanisms of translation inhibition [2]. For instance, apidaecin uniquely targets the translation termination step by trapping release factors on the ribosome, whereas oncocins block the ribosomal exit tunnel during elongation [2]. Furthermore, naturally occurring peptides exhibit substantial variability in their in vitro potency and in vivo stability [3]. Optimized analogs like Api137, derived from apidaecin, demonstrate vastly superior serum stability compared to the native peptide, a key factor for in vivo efficacy that cannot be assumed for other unmodified PrAMPs [3]. Consequently, selecting a specific compound requires direct, quantitative evidence of its performance in the intended application context.

Quantitative Evidence for Apidaecin and Its Optimized Analogs: A Comparator-Based Procurement Guide


Apidaecin's Narrow-Spectrum Potency Against E. coli Compared to Other PrAMPs

Native apidaecin demonstrates high potency specifically against E. coli with an MIC value of 8 μM . For comparison, the related insect PrAMPs pyrrhocoricin and drosocin exhibit significantly higher MIC values of 32 μM and 64 μM against the same E. coli strain (ATCC 25922), respectively, as shown in direct head-to-head assays [1]. This indicates that apidaecin is 4- to 8-fold more potent in vitro than these close structural analogs.

Antibacterial Minimum Inhibitory Concentration Gram-negative

Optimized Api137 Analog Exhibits Markedly Improved Serum Stability

A key limitation of native apidaecin and its early analogs is rapid degradation in serum. The optimized analog Api137 was engineered to overcome this. In a direct comparison, the serum half-life of the earlier analog Api88 was only ~5 minutes, whereas Api137 demonstrated a half-life of ~6 hours under the same conditions, representing a >70-fold improvement in stability [1]. Furthermore, a subsequent study showed that replacing the C-terminal amide of Api88 with a free acid increased serum stability by more than 20-fold [2].

Peptide Stability Pharmacokinetics Drug Development

Api88 Demonstrates Significant In Vivo Efficacy Against Multidrug-Resistant K. pneumoniae

In a lethal murine sepsis model using a multidrug-resistant, KPC-producing Klebsiella pneumoniae clinical isolate, treatment with the apidaecin analog Api88 resulted in a robust reduction in bacterial burden. Specifically, intraperitoneal administration of Api88 at doses of 2.5, 5, and 10 mg/kg led to a decrease in bacterial counts by at least 5 log₁₀ units in the blood compared to untreated controls [1]. This level of efficacy was comparable to that of the oncocin analog Onc72, a different PrAMP class, in the same study [1].

In Vivo Efficacy Multidrug Resistance Animal Model

Continuous Subcutaneous Infusion of Api137 Outperforms Intravenous Administration in a Sepsis Model

The mode of administration significantly impacts the efficacy of the apidaecin analog Api137. A study comparing continuous subcutaneous (s.c.) infusion versus intravenous (i.v.) bolus administration in a lethal murine E. coli sepsis model found that continuous s.c. infusion of Api137 at 19.2 mg/kg/h over 48 hours yielded a 5-day survival rate of 67% [1]. In contrast, i.v. and s.c. bolus administration in various dosing schemes achieved only a 33% survival rate [1]. The superior outcome is attributed to sustained plasma levels above the MIC, which is not achievable with rapid bolus clearance.

Drug Delivery Pharmacodynamics In Vivo Model

Api137 Displays Favorable Safety Profile in Human Cell Lines Compared to Lytic Peptides

A key differentiator for apidaecin-based peptides is their low cytotoxicity, stemming from their non-lytic mechanism. The optimized analog Api137 was evaluated for toxicity against several human cell lines. At concentrations up to 600 μg/mL, Api137 showed no cytotoxicity toward human embryonic kidney (HEK 293), human hepatoma (HepG2), SH-SY5Y, and HeLa cells, and was non-hemolytic to human erythrocytes [1]. This contrasts sharply with many membrane-active antimicrobial peptides, which often exhibit significant hemolytic activity at their effective antibacterial concentrations [2].

Cytotoxicity Safety Profile Selectivity

Specific Mutations in Api137 Dramatically Increase Activity Against P. aeruginosa

The native apidaecin spectrum can be expanded through targeted engineering. A structure-activity relationship study of Api137 generated 323 analogs and identified triply substituted variants with up to a 16-fold increase in antibacterial activity against the difficult-to-treat pathogen Pseudomonas aeruginosa [1]. This enhanced potency was achieved without compromising activity against other Gram-negative pathogens like K. pneumoniae and A. baumannii, and importantly, did not introduce hemolytic activity or cytotoxicity to human cells [1].

Structure-Activity Relationship Antibacterial Peptide Engineering

Validated Research and Industrial Application Scenarios for Apidaecin and Api137


Potent In Vitro Inhibition of Enterobacteriaceae

When the research objective requires potent, specific in vitro inhibition of E. coli or other Enterobacteriaceae, apidaecin is a highly suitable choice. Its MIC of 8 μM against E. coli ATCC 25922 represents superior potency compared to related insect PrAMPs like pyrrhocoricin and drosocin, which exhibit MICs of 32 μM and 64 μM, respectively [1]. This makes it an ideal positive control or lead compound in antibacterial screening assays targeting these species.

In Vivo Efficacy Studies Requiring a Stable, Low-Toxicity PrAMP

For in vivo studies where peptide stability and a high safety margin are critical, the optimized analog Api137 is the preferred compound. Its dramatically enhanced serum stability (>70-fold increase over Api88) enables sustained in vivo exposure [1]. Furthermore, its demonstrated lack of cytotoxicity in multiple human cell lines up to 600 μg/mL and its proven efficacy in murine sepsis models (67% survival with continuous infusion) provide a strong foundation for advanced preclinical development [2][3].

Mechanistic Studies of Translation Termination Inhibition

Apidaecin is the archetypal inhibitor of bacterial translation termination [1]. Its unique, well-characterized mechanism of action—trapping release factors on the ribosome and causing stop codon readthrough—makes it an invaluable tool compound for fundamental research into ribosome function, protein synthesis, and bacterial stress responses [1][2]. This specific mechanism is distinct from other PrAMPs like oncocins, which block the exit tunnel, making apidaecin the reagent of choice for studies focused on the termination step.

Structure-Guided Optimization of Peptide Antibiotics

The apidaecin scaffold serves as a robust platform for medicinal chemistry efforts. As demonstrated by the generation of Api137 analogs with 16-fold improved activity against P. aeruginosa through targeted substitutions, its structure is amenable to rational design for modulating potency and spectrum [1]. This makes apidaecin an excellent starting point for procurement in projects aimed at developing next-generation, non-lytic peptide antibiotics against Gram-negative pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for apidaecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.